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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ground state and low-lying

electronic states of the praseodymium monoxide cation (PrO+). The information presented

herein is crucial for a deeper understanding of the fundamental properties of this lanthanide-

containing species, with implications for fields ranging from astrophysics to materials science

and catalysis. This document summarizes key quantitative data, details the experimental and

theoretical methodologies employed in its study, and provides visualizations of the underlying

theoretical frameworks.

Electronic Ground State of PrO+
The ground electronic state of the praseodymium monoxide cation (PrO+) has been

determined to be of X³H₄ symmetry. This assignment is supported by a combination of

experimental measurements and high-level theoretical calculations. The electronic

configuration of the Praseodymium ion in PrO+ is primarily 4f².[1]

Spectroscopic Constants
Spectroscopic constants for the ground state of PrO+ have been derived from theoretical

calculations. These parameters are essential for characterizing the vibrational and rotational

energy levels of the molecule.
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Spectroscopic Constant Calculated Value

Equilibrium Bond Length (re) 1.77 Å

Harmonic Vibrational Frequency (ωe) Not explicitly provided in the primary source

Rotational Constant (Be) Not explicitly provided in the primary source

Table 1: Calculated Spectroscopic Constants for

the Ground State (X³H₄) of PrO+.[1][2]

Low-Lying Electronic States
Due to the partially filled 4f orbitals of the praseodymium ion, PrO+ possesses a dense

manifold of low-lying electronic states.[2] Theoretical calculations have predicted the existence

of 23 spin-orbit (SO) states for PrO+.[1][2][3] These states arise from the coupling of the

electron spin and orbital angular momenta.

The lowest singlet and triplet potential energy curves, calculated using second-order

multiconfigurational quasi-degenerate perturbation theory (SO-MCQDPT2), reveal the complex

electronic structure near the ground state. The triplet state is predicted to be lower in energy

than the singlet state by 24.9 kcal mol⁻¹.[1][2]

Experimental Methodology: Mass-Analyzed
Threshold Ionization (MATI) Spectroscopy
The experimental investigation of the electronic states of PrO+ was primarily conducted using

mass-analyzed threshold ionization (MATI) spectroscopy.[1][2][3] This high-resolution

technique allows for the precise determination of ionization energies and the characterization of

the vibrational levels of the resulting cation.

Experimental Workflow
The general workflow for the MATI spectroscopy experiment as applied to PrO is as follows:

Sample Generation: Praseodymium oxide (PrO) molecules are generated in a supersonic

molecular beam, often produced by laser ablation of a praseodymium target in the presence

of an oxygen-containing carrier gas.
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Photoexcitation: The neutral PrO molecules are excited to high-lying Rydberg states just

below the ionization threshold using a tunable laser system.

Field Ionization: A pulsed electric field is applied to the excited molecules, causing the high-n

Rydberg states to ionize. This delayed ionization is a key feature of MATI, allowing for

energy discrimination.

Mass Analysis: The resulting PrO+ ions are then guided into a time-of-flight (TOF) mass

spectrometer for mass-to-charge ratio analysis.

Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function

of the excitation laser wavelength, revealing the energy levels of the PrO+ cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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